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Compound of Interest

Compound Name: Cdk2-IN-8

Cat. No.: B12408838

Disclaimer: This guide provides a comprehensive overview of Cyclin-Dependent Kinase 2
(CDK2) as a therapeutic target. At the time of writing, detailed experimental data and peer-
reviewed literature for the specific inhibitor Cdk2-IN-8 (CAS number 2919216-36-5) are not
extensively available in the public domain. The information presented herein is based on the
broader knowledge of CDK2 biology and the characteristics of other well-studied CDK2
inhibitors.

Introduction to CDK2 as a Therapeutic Target

Cyclin-dependent kinase 2 (CDK?2) is a key member of the serine/threonine protein kinase
family that plays a crucial role in regulating the cell cycle.[1][2] Specifically, CDK2 is
instrumental in the transition from the G1 to the S phase, where DNA replication occurs, and its
activity is essential for the progression through the S phase.[3] The activity of CDK2 is tightly
regulated by its association with regulatory proteins called cyclins, particularly cyclin E and
cyclin A.

Dysregulation of CDK2 activity is a common feature in many human cancers, leading to
uncontrolled cell proliferation.[2] This makes CDK2 an attractive target for the development of
novel anticancer therapies.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in
cancer cells, highlighting its therapeutic potential.[4][5]

Chemical Properties of Cdk2-IN-8
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While detailed biological data is limited, the basic chemical properties of Cdk2-IN-8 are
available from various suppliers.

Property Value

CAS Number 2919216-36-5
Molecular Formula C22H25Ns03
Molecular Weight 407.47 g/mol

Source: Information compiled from chemical supplier databases.

The CDK2 Signaling Pathway

CDK2 activity is central to the G1/S checkpoint and S phase progression. The pathway is
initiated by mitogenic signals that lead to the expression of cyclin D, which in turn activates
CDK4 and CDKG6. Activated CDK4/6 then phosphorylates the Retinoblastoma protein (Rb),
causing the release of the E2F transcription factor. E2F subsequently promotes the
transcription of genes required for S phase, including cyclin E. Cyclin E then binds to and
activates CDK2, leading to further phosphorylation of Rb and other substrates, thereby
committing the cell to DNA replication.

Below is a diagram illustrating the core CDK2 signaling pathway.
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Caption: Core CDK2 signaling pathway in cell cycle progression.
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Quantitative Data for Exemplary CDK2 Inhibitors

To provide context for the type of data generated for CDK2 inhibitors, the following table
summarizes the inhibitory concentrations (IC50) for several well-characterized compounds
against CDK2 and other related kinases to indicate selectivity.
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Inhibitor

CDK2 ICso
(nM)

CDK1 ICso
(nM)

CDK4 ICso
(nM)

CDK9 ICso
(nM)

Selectivity
Notes

Milciclib

45

>150

>150

>3-fold
selective for
CDK2 over
CDK1, 4, 5,
and 7.[5]

PHA-793887

>48

>48

Potent
inhibitor of
CDK2, CDK5,
and CDK7.[5]

[6]

BMS-265246

>225

Potent and
selective
CDK1/2
inhibitor.[5][6]

SU 9516

22

40

200

Inhibits
CDK2, CDK1,
and CDKA4.[6]

CDK2-IN-73

44

86000

Highly
selective for
CDK2 over
CDK1
(~2000-fold).
[2][6]

CVT-313

500

Potent CDK2
inhibitor with
no effect on
other non-
related

kinases.[6]

Note: ICso values can vary depending on the assay conditions.
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Experimental Protocols

Characterizing a novel CDK2 inhibitor like Cdk2-IN-8 would involve a series of biochemical and
cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is directly
proportional to kinase activity.

Objective: To determine the in vitro potency (ICso) of an inhibitor against purified CDK2/Cyclin
complexes.

Materials:

e Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

o Kinase buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/ml BSA, 50 uM DTT)[7][8]
e Substrate (e.g., Histone H1)[7][9]

o ATP

e Test inhibitor (e.g., Cdk2-IN-8) serially diluted in DMSO

o ADP-Glo™ Kinase Assay Kit (Promega)

o 384-well plates

Plate reader capable of measuring luminescence
Procedure:

o Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical
starting concentration is 10 mM, diluted down to the low nanomolar range.

o Kinase Reaction Setup:

o In a 384-well plate, add 1 pl of the serially diluted inhibitor or DMSO (as a control).
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o Add 2 ul of CDK2/Cyclin enzyme diluted in kinase buffer. The optimal enzyme
concentration should be determined empirically by titration.[7][8]

o Add 2 pl of a substrate/ATP mixture. The final ATP concentration is typically at or near the
Km for the enzyme.

 Incubation: Incubate the plate at room temperature for 60 minutes.[7]

o ADP-Glo™ Reagent Addition: Add 5 ul of ADP-Glo™ Reagent to each well to stop the kinase
reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7][8]

o Kinase Detection Reagent Addition: Add 10 pl of Kinase Detection Reagent to each well to
convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room
temperature.[7][8]

o Data Acquisition: Measure the luminescence using a plate reader.

o Data Analysis: The luminescence signal is proportional to the amount of ADP produced and
thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration
relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor
concentration and fit the data to a four-parameter logistic equation to determine the I1Cso
value.

Cellular Proliferation Assay (Sulforhodamine B Assay)

This assay assesses the effect of an inhibitor on cell growth.

Objective: To determine the growth inhibitory concentration (Glso) of an inhibitor in cancer cell
lines.

Materials:
e Cancer cell lines (e.g., MCF-7, HCT116)
o Complete cell culture medium

e Test inhibitor (e.g., Cdk2-IN-8)
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96-well plates

Sulforhodamine B (SRB) solution

Trichloroacetic acid (TCA)

Tris base solution

Microplate reader
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach
overnight.

o Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified
period (e.g., 72-120 hours).[10]

o Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCAto
each well. Incubate for 1 hour at 4°C.

e Washing: Wash the plate five times with water and allow it to air dry.

o Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for
30 minutes.

o Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound
dye. Allow the plate to air dry.

e Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the
bound dye.

o Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell growth inhibition for each inhibitor
concentration compared to the vehicle-treated control. Determine the Glso value by plotting
the percentage of growth inhibition against the inhibitor concentration.
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Experimental and Screening Workflow

The discovery and characterization of a novel kinase inhibitor follows a structured workflow,

from initial screening to in-depth cellular analysis.
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Caption: General workflow for kinase inhibitor profiling.

Conclusion
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CDK2 remains a significant target in oncology due to its central role in cell cycle control. While
specific data for Cdk2-IN-8 is not yet widely available, the established methodologies for
characterizing CDK2 inhibitors provide a clear path for its evaluation. Future studies will be
necessary to elucidate the potency, selectivity, and cellular effects of Cdk2-IN-8 to determine its
potential as a research tool or therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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